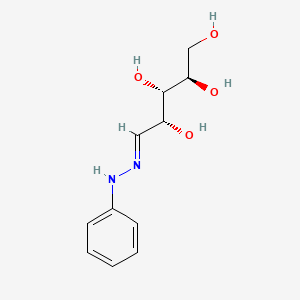

D-Arabinose Phenylhydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Arabinose Phenylhydrazone is a derivative of D-Arabinose, a naturally occurring pentose sugar. This compound is formed through the reaction of D-Arabinose with phenylhydrazine, resulting in a crystalline product known as a phenylhydrazone. The formation of phenylhydrazones is a key reaction in carbohydrate chemistry, often used for the identification and characterization of sugars.

作用机制

Target of Action

D-Arabinose Phenylhydrazone primarily targets the p38 MAPK signaling pathway in breast cancer cells . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components .

Mode of Action

This compound interacts with its targets by inducing autophagy and activating the p38 MAPK signaling pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components. The activation of the p38 MAPK signaling pathway leads to changes in cell proliferation and differentiation .

Biochemical Pathways

This compound affects the p38 MAPK signaling pathway and the autophagy pathway . The activation of the p38 MAPK signaling pathway leads to the induction of autophagy, which in turn results in cell cycle arrest . This means that the cells stop dividing, which can inhibit the growth of cancer cells .

Pharmacokinetics

It is known that this compound can significantly inhibit the growth of breast cancer cells in vivo , suggesting that it has good bioavailability.

Result of Action

The activation of the p38 MAPK signaling pathway and the induction of autophagy by this compound result in cell cycle arrest . This leads to a significant inhibition of cell proliferation, effectively restricting the growth of tumor cells . In particular, this compound has been shown to cause G2/M cell cycle restriction and alter the expression of cell cycle-related proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain inhibitors of autophagy or the p38 MAPK pathway can reverse the efficacy of this compound . .

生化分析

Biochemical Properties

D-Arabinose Phenylhydrazone is involved in various biochemical reactions. This reaction is crucial in identifying aldose sugars differing in configuration only at the alpha-carbon .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been reported that D-Arabinose induced cytotoxicity is modulated by autophagy and p38 MAPK signaling pathway in breast cancer cell lines . The proliferation of cells was dramatically inhibited by D-Arabinose exposure in a dose-dependent manner, which was relevant to cell cycle arrest .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. The osazone reaction, in which this compound participates, involves an alpha-carbon oxidation with the formation of a bis-phenylhydrazone . This reaction is key in identifying aldose sugars differing in configuration only at the alpha-carbon .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that D-Arabinose can trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .

Metabolic Pathways

This compound is involved in the osazone reaction, a key part of carbohydrate metabolism . This reaction involves an alpha-carbon oxidation with the formation of a bis-phenylhydrazone .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of D-Arabinose Phenylhydrazone involves the reaction of D-Arabinose with phenylhydrazine under mild acidic conditions. The reaction typically proceeds as follows:

- Dissolve D-Arabinose in water.

- Add phenylhydrazine hydrochloride to the solution.

- Adjust the pH to mildly acidic using acetic acid.

- Heat the mixture gently to facilitate the reaction.

- Allow the solution to cool, leading to the crystallization of this compound.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the process would likely involve similar steps on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: D-Arabinose Phenylhydrazone primarily undergoes oxidation and condensation reactions. The formation of the phenylhydrazone itself is an oxidation-condensation reaction where phenylhydrazine reacts with the carbonyl group of D-Arabinose.

Common Reagents and Conditions:

Oxidation: Phenylhydrazine acts as the oxidizing agent.

Condensation: The reaction occurs under mildly acidic conditions, typically using acetic acid as the buffer.

Major Products: The primary product of the reaction between D-Arabinose and phenylhydrazine is this compound. Further reactions can lead to the formation of osazones, which are bis-phenylhydrazones.

科学研究应用

D-Arabinose Phenylhydrazone has several applications in scientific research:

Chemistry: Used in the identification and characterization of sugars through the formation of crystalline derivatives.

Biology: Serves as an intermediate in the synthesis of various biologically active compounds, such as D-Neopterin.

Industry: Utilized in the synthesis of labeled compounds for research purposes.

相似化合物的比较

- D-Glucose Phenylhydrazone

- D-Mannose Phenylhydrazone

- D-Fructose Phenylhydrazone

Comparison: D-Arabinose Phenylhydrazone is unique in its formation from D-Arabinose, a pentose sugar, whereas the other similar compounds are derived from hexose sugars. The crystalline structure and properties of this compound differ from those of hexose-derived phenylhydrazones, making it a valuable tool in the differentiation and study of various sugars.

属性

CAS 编号 |

28767-74-0 |

|---|---|

分子式 |

C11H16N2O4 |

分子量 |

240.26 g/mol |

IUPAC 名称 |

(2R,3S,4R,5Z)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6-/t9-,10-,11+/m1/s1 |

InChI 键 |

UJFBUGYDKFCOBD-LWCMFWHFSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |

手性 SMILES |

C1=CC=C(C=C1)N/N=C\[C@H]([C@@H]([C@@H](CO)O)O)O |

规范 SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)